2,6-dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol
Description
2,6-Dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol is an organic compound with a complex structure that includes a phenol group substituted with methoxy groups and a phenylpiperazine moiety
Properties
IUPAC Name |
2,6-dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-12-15(13-18(24-2)19(17)22)14-20-8-10-21(11-9-20)16-6-4-3-5-7-16/h3-7,12-13,22H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZREYVEPJUCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phenol derivative, followed by the introduction of the methoxy groups through methylation reactions. The phenylpiperazine moiety is then attached via a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2,6-Dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxy group or reduce other functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2,6-Dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within cells, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may have significant effects on the central nervous system .
Comparison with Similar Compounds
2,6-Dimethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol can be compared with other phenol derivatives and phenylpiperazine compounds. Similar compounds include:
2,6-Dimethoxyphenol: Lacks the phenylpiperazine moiety and has different chemical properties and applications.
4-Phenylpiperazine: Lacks the methoxy-substituted phenol group and has distinct biological activities.
2,6-Dimethoxy-4-methylphenol: Similar in structure but with a methyl group instead of the phenylpiperazine moiety, leading to different reactivity and applications. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
